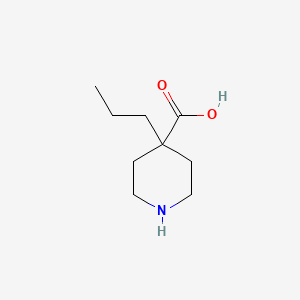

4-Propylpiperidine-4-carboxylic acid

Descripción

A Privileged Scaffold in Medicinal Chemistry

Piperidine (B6355638) and its derivatives are among the most prevalent heterocyclic motifs found in pharmaceuticals and biologically active natural products. researchgate.netnih.gov The piperidine ring system serves as a versatile scaffold, offering a three-dimensional framework that can be strategically functionalized to interact with biological targets. When combined with a carboxylic acid moiety, the resulting piperidine carboxylic acid derivatives present a unique combination of structural rigidity and functional group handles for further chemical modification. researchgate.net

The carboxylic acid group, in particular, is a key pharmacophoric feature in numerous drugs, often involved in crucial binding interactions with receptors and enzymes. researchgate.net The presence of this acidic functional group on the piperidine ring allows for the formation of salts, esters, and amides, enabling the modulation of physicochemical properties such as solubility and bioavailability. google.com This dual functionality makes piperidine carboxylic acid derivatives highly sought-after building blocks in the design of new therapeutic agents across a wide range of disease areas, including neurological disorders, pain management, and infectious diseases. google.comgoogle.comnih.gov

4-Propylpiperidine-4-carboxylic Acid: A Versatile Synthetic Intermediate

The compound serves as a key intermediate in multi-step synthetic sequences. google.com Its carboxylic acid function can be readily converted into a variety of other functional groups, such as esters and amides, through standard chemical transformations. google.com This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents. Furthermore, the piperidine nitrogen can be functionalized, providing another avenue for molecular elaboration. mdpi.com The hydrochloride salt of 4-Propylpiperidine-4-carboxylic acid is often used in synthesis due to its stability and ease of handling. google.com

Below is a table summarizing some of the key physicochemical properties of 4-Propylpiperidine-4-carboxylic acid hydrochloride:

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ClNO₂ | google.com |

| Molecular Weight | 207.7 g/mol | google.com |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water | N/A |

Research Trajectories and Academic Inquiry

The scientific interest in 4-Propylpiperidine-4-carboxylic acid is primarily driven by its application in drug discovery programs. A notable area of research is its use in the synthesis of sphingosine-1-phosphate receptor 1 (S1P1) agonists. google.comgoogle.com S1P1 receptors play a critical role in lymphocyte trafficking and are a validated target for the treatment of autoimmune diseases such as multiple sclerosis. Patents disclose the use of 4-Propylpiperidine-4-carboxylic acid as a key building block for novel piperidinyl monocarboxylic acids that act as S1P1 receptor agonists. google.comgoogle.com

Another significant research avenue involves the development of monoamine neurotransmitter re-uptake inhibitors. google.com These agents are crucial in the treatment of depression and other mood disorders. A patent application describes novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives, synthesized from precursors like 4-Propylpiperidine-4-carboxylic acid, that exhibit this inhibitory activity. google.com

The following table outlines some of the patented research applications of 4-Propylpiperidine-4-carboxylic acid and its derivatives:

| Patent/Application Number | Title | Therapeutic Area |

| WO2012140020A1 | Novel piperidinyl monocarboxylic acids as s1p1 receptor agonists | Immunological disorders google.com |

| CN106278999A | S1P modulators | Immunological disorders google.com |

| US20110053985A1 | Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors | CNS disorders google.com |

Academic research continues to explore the synthetic utility of 4-substituted piperidine-4-carboxylic acids, developing new methodologies for their preparation and incorporation into complex molecular architectures. acs.org These studies aim to expand the chemical space accessible from these versatile building blocks, paving the way for the discovery of new chemical entities with novel biological activities.

Structure

3D Structure

Propiedades

IUPAC Name |

4-propylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-3-9(8(11)12)4-6-10-7-5-9/h10H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBRYBMTNCETLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCNCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291542 | |

| Record name | 4-Propyl-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-56-6 | |

| Record name | 4-Propyl-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propyl-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Propylpiperidine 4 Carboxylic Acid and Its Structural Analogs

Strategies for the Construction of the Piperidine (B6355638) Core

The formation of the piperidine ring is a fundamental step in the synthesis of 4-propylpiperidine-4-carboxylic acid. This can be achieved through various cyclization strategies or by modifying existing heterocyclic precursors.

Cyclization Reactions for Piperidine Ring Formation

Intramolecular cyclization is a common and effective method for constructing the piperidine skeleton. nih.gov These reactions typically involve the formation of one or two carbon-nitrogen bonds and/or a carbon-carbon bond to close the six-membered ring.

One prominent approach is the reductive amination of dicarbonyl compounds. For instance, the condensation of a primary amine with a 1,5-dicarbonyl compound, followed by reduction of the resulting imine, can yield a piperidine derivative. Aza-Michael reactions and metal-catalyzed cyclizations are also employed. nih.gov Another strategy involves the hydrogenation of pyridine (B92270) derivatives . youtube.comgoogle.com For example, 4-pyridinecarboxylic acid can be reduced to piperidine-4-carboxylic acid using catalysts like platinum oxide or Raney nickel. google.comresearchgate.net The choice of catalyst and reaction conditions is crucial to control the selectivity and avoid over-reduction or side reactions. google.com

Radical-mediated cyclizations offer another route. For example, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes to produce piperidines. nih.gov Photoredox catalysis has also been utilized for the construction of spirocyclic piperidines from linear aryl halide precursors. nih.gov

Transformation of Precursors to the Piperidine Framework

In some synthetic routes, the piperidine ring is not built from an acyclic precursor but is instead derived from another heterocyclic system. For example, dihydropyridines can serve as precursors to piperidines through reduction. nih.gov This approach can be particularly useful when the dihydropyridine (B1217469) is readily accessible.

Regioselective Introduction of the Propyl and Carboxylic Acid Functionalities

Once the piperidine core is established, the next critical step is the introduction of the propyl and carboxylic acid groups at the C-4 position. This requires regioselective functionalization methods.

Methods for C-4 Functionalization

Direct C-H functionalization at the C-4 position of a pre-formed piperidine ring is a highly desirable but challenging transformation. nih.govresearchgate.net The C-2 position is often more electronically favored for functionalization. However, by carefully selecting the N-protecting group and the catalyst, it is possible to direct functionalization to the C-4 position. nih.govresearchgate.netresearchgate.net For instance, the use of N-α-oxoarylacetyl-piperidines in combination with specific rhodium catalysts can lead to C-4 substituted analogs. nih.govresearchgate.net

A more traditional approach involves starting with a piperidine derivative that already possesses a functional group at the C-4 position, which can then be elaborated. 4-Piperidinone is a versatile starting material that can undergo various reactions. youtube.com For example, it can be converted to an enamine and then reacted with an electrophile. youtube.com Alkylation of the enolate of a 4-piperidone (B1582916) derivative is another common strategy.

The synthesis of 4-alkyl-4-piperidinecarboxylic acid analogs often starts from a 4-piperidinecarboxylic acid derivative. nih.gov For instance, the nitrogen can be protected (e.g., as a Boc or acetyl derivative) and the carboxylic acid can be esterified. prepchem.comchemicalbook.comchemicalbook.com The resulting ester can then be α-alkylated with a propyl halide using a strong base like lithium diisopropylamide (LDA). Subsequent hydrolysis of the ester and deprotection of the nitrogen would yield the desired 4-propylpiperidine-4-carboxylic acid.

Approaches for N-Alkylation and N-Derivatization

The nitrogen atom of the piperidine ring can be readily alkylated or derivatized. N-alkylation is typically achieved by reacting the piperidine with an alkyl halide in the presence of a base. researchgate.netgoogle.com The choice of base and solvent is important to control the extent of alkylation and avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net Common bases include potassium carbonate and sodium hydride. researchgate.net

N-acylation is another common transformation. For example, 4-piperidinecarboxylic acid can be reacted with acetic anhydride (B1165640) to yield N-acetyl-4-piperidinecarboxylic acid. prepchem.comgoogle.com The nitrogen can also be protected with groups like tert-butoxycarbonyl (Boc), which are stable under many reaction conditions but can be removed when desired. chemicalbook.comchemicalbook.com

Asymmetric Synthesis Approaches for Enantiomerically Pure 4-Propylpiperidine-4-carboxylic Acid

The development of asymmetric methods is crucial for obtaining enantiomerically pure 4-propylpiperidine-4-carboxylic acid, which is often required for pharmaceutical applications. Asymmetric synthesis can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts.

One strategy involves the use of chiral building blocks derived from amino acids. researchgate.netorganic-chemistry.org For example, an N-Cbz protected amino acid can be used as a starting material to construct a chiral piperidine ring. researchgate.net Another approach is the asymmetric hydrogenation of a prochiral precursor, such as a tetrahydropyridine (B1245486) derivative, using a chiral catalyst. researchgate.net

Diastereoselective reactions can also be employed. For instance, a chiral amine can be used in a condensation reaction to induce exocyclic chirality, leading to the formation of an enantiomerically enriched piperidine derivative. rsc.org Furthermore, enantioselective functionalization at the C-4 position of a prochiral piperidine derivative is an emerging area.

Chiral Auxiliaries and Catalysts in Stereoselective Synthesis

The creation of specific stereoisomers of piperidine derivatives is frequently accomplished through asymmetric synthesis, which relies on the use of chiral auxiliaries and catalysts to direct the stereochemical outcome of a reaction. sigmaaldrich.comimedpub.com

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to control the stereoselectivity of subsequent reactions. sigmaaldrich.comimedpub.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. For the synthesis of chiral piperidines, carbohydrate-based auxiliaries have proven effective. For instance, O-derivatized amino sugars like 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine have been used to achieve diastereofacial differentiation in nucleophilic additions to N-functionalized aldimines, leading to stereoselective piperidine synthesis. researchgate.net Another versatile auxiliary is pseudoephenamine, which offers excellent stereocontrol in alkylation reactions, including those that form quaternary carbon centers, a key feature in the synthesis of 4-substituted piperidine-4-carboxylic acids. nih.gov

Asymmetric catalysis involves the use of a chiral catalyst to create a chiral product from an achiral or racemic substrate. Various transition metal catalysts have been developed for the asymmetric synthesis of piperidine derivatives. nih.gov These include complexes of iridium, rhodium, and ruthenium, which are effective in the asymmetric hydrogenation of pyridine precursors to yield chiral piperidines. nih.govresearchgate.net For example, iridium(I) catalysts with P,N-ligands can asymmetrically hydrogenate pyridinium (B92312) salts. nih.gov Copper-catalyzed reactions, such as the asymmetric allylation/aza-Prins cyclization, have been used to construct complex chiral piperidine-containing structures. nih.gov Furthermore, chemo-enzymatic strategies, combining chemical synthesis with biocatalysis, have emerged as a powerful approach for the asymmetric dearomatization of pyridines to produce substituted piperidines with high stereochemical precision. nih.govacs.org

Table 1: Examples of Chiral Auxiliaries and Catalysts in Piperidine Synthesis

| Catalyst/Auxiliary Type | Specific Example | Application in Piperidine Synthesis | Reference |

|---|---|---|---|

| Chiral Auxiliary | D-arabinopyranosylamine | Stereoselective synthesis of disubstituted piperidine derivatives. researchgate.net | researchgate.net |

| Chiral Auxiliary | Pseudoephenamine | Asymmetric alkylation to form quaternary stereocenters. nih.gov | nih.gov |

| Chiral Catalyst | Iridium(I) Complex with P,N-ligand | Asymmetric hydrogenation of pyridinium salts. nih.gov | nih.gov |

| Chiral Catalyst | Copper(I)/Phosferrox Complex | Asymmetric allylic alkylation for piperidine synthesis. nih.gov | nih.gov |

Resolution Techniques for Enantiomeric Separation

When a racemic mixture of a chiral compound is produced, resolution techniques are required to separate the individual enantiomers. libretexts.orglibretexts.org

One of the most common methods is the formation of diastereomeric salts. libretexts.orglibretexts.org For a racemic carboxylic acid like 4-propylpiperidine-4-carboxylic acid, a chiral amine base (e.g., brucine, strychnine, or a synthetic resolved amine like (R)‑1‑phenylethylamine) can be used as a resolving agent. libretexts.orglibretexts.org The reaction results in a mixture of two diastereomeric salts, which have different physical properties and can be separated by fractional crystallization. libretexts.orglibretexts.org Once separated, the pure enantiomer of the carboxylic acid can be recovered by treatment with an acid. libretexts.org

Kinetic resolution is another powerful technique. This method involves reacting the racemate with a chiral catalyst or reagent that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantioenriched starting material from the product. whiterose.ac.uk For piperidine derivatives, kinetic resolution has been achieved through various methods, including enantioselective acylation using chiral hydroxamic acids and N-heterocyclic carbene (NHC) catalysts. nih.gov This technique has been successfully applied to resolve disubstituted piperidines. nih.gov Dynamic kinetic resolution (DKR) is an even more efficient variant where the slower-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomer. Dynamic resolutions of 2-lithiopiperidines have been achieved using chiral ligands. nih.gov

Chiral chromatography is a direct method for separating enantiomers. nih.govkhanacademy.org This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. khanacademy.orgmdpi.com This method has been widely applied to resolve a vast range of chiral compounds and is particularly useful for analytical and preparative-scale separations of piperidine derivatives. nih.govmdpi.com

Table 2: Overview of Resolution Techniques for Chiral Piperidines

| Technique | Description | Application Example | Reference |

|---|---|---|---|

| Diastereomeric Salt Formation | Reaction of a racemic acid with a chiral base to form separable diastereomeric salts. | Resolution of racemic acids using chiral amines. libretexts.orglibretexts.org | libretexts.orglibretexts.org |

| Kinetic Resolution | Enantioselective reaction that differentiates between two enantiomers, allowing their separation. | Acylation of disubstituted piperidines using a chiral catalyst. nih.gov | nih.gov |

Green Chemistry Principles in the Synthesis of Piperidine Carboxylic Acids

The application of green chemistry principles to the synthesis of piperidine derivatives aims to create more sustainable and environmentally friendly chemical processes. nih.gov This involves improving reaction efficiency, minimizing waste, and using less hazardous materials. nih.govnih.gov

Atom Economy and Reaction Efficiency

Atom economy is a measure of how efficiently a chemical reaction converts the mass of the reactants into the desired product. Syntheses with high atom economy are a cornerstone of green chemistry. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains most or all of the atoms of the starting materials, are inherently atom-economical. whiterose.ac.uk

The concept of Pot, Atom, and Step Economic (PASE) synthesis has been successfully applied to create highly functionalized piperidines. whiterose.ac.ukresearchgate.net One such example is a five-component condensation reaction that simply involves mixing a β-ketoester, two equivalents of an aldehyde, and two equivalents of an aniline (B41778) in the presence of a catalyst like indium(III) chloride. whiterose.ac.uk This approach offers high efficiency and often the product precipitates directly from the reaction mixture, simplifying purification. whiterose.ac.uk Biocatalytic MCRs have also been developed, such as the use of an immobilized lipase (B570770) to synthesize piperidines from a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester, demonstrating high yields and catalyst reusability. rsc.org

Environmentally Benign Solvents and Catalytic Systems

The choice of solvents and catalysts has a significant impact on the environmental footprint of a synthetic process. Green chemistry encourages the use of non-toxic, renewable, and recyclable materials.

Water is an ideal green solvent due to its non-toxicity, availability, and safety. Its use in piperidine synthesis has been explored, for instance, in iridium(III)-catalyzed hydrogen borrowing cascades for the stereoselective synthesis of substituted piperidines. nih.gov Catalyst-free, three-component condensation reactions in water under reflux have also been developed for preparing piperidine derivatives. ajchem-a.com

The development of recyclable and environmentally benign catalytic systems is another key area. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are highly desirable. Examples include rhodium-rhenium oxide (Rh-ReOx) catalysts supported on silica (B1680970) for the synthesis of piperidine from bio-renewable sources. rsc.org Magnetic nanoparticles have been employed as catalyst supports, allowing for easy separation using an external magnet. researchgate.net Furthermore, biocatalysts like enzymes operate under mild conditions (often in water) and exhibit high selectivity, making them an attractive green alternative. nih.govrsc.org The use of immobilized enzymes, such as Candida antarctica lipase B (CALB) on magnetic halloysite (B83129) nanotubes, combines the benefits of biocatalysis with the ease of catalyst recycling. rsc.org

Table 3: Green Chemistry Approaches in Piperidine Synthesis

| Green Principle | Strategy | Specific Example | Reference |

|---|---|---|---|

| Atom Economy | Multicomponent Reaction (MCR) | Five-component PASE synthesis of functionalized piperidines. whiterose.ac.uk | whiterose.ac.uk |

| Atom Economy | Biocatalytic MCR | Immobilized lipase-catalyzed synthesis of piperidines. rsc.org | rsc.org |

| Benign Solvents | Use of Water | Iridium-catalyzed stereoselective synthesis in water. nih.gov | nih.gov |

| Benign Catalysis | Recyclable Heterogeneous Catalyst | Rh-ReOx/SiO₂ catalyst for piperidine synthesis from biomass. rsc.org | rsc.org |

Chemical Reactivity and Derivatization Strategies for 4 Propylpiperidine 4 Carboxylic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, enabling the introduction of various functionalities through well-established chemical reactions.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is a fundamental derivatization strategy. These reactions typically proceed via the activation of the carboxyl group to enhance its electrophilicity.

Esterification: The formation of an ester bond can be achieved under various conditions. Common methods include Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. However, for a molecule like 4-propylpiperidine-4-carboxylic acid, milder methods are often preferred to avoid side reactions at the piperidine (B6355638) nitrogen. The use of coupling agents is a prevalent strategy.

Amidation: The formation of amides is a cornerstone of peptide synthesis and medicinal chemistry. umich.edu Direct condensation of the carboxylic acid with an amine is generally inefficient and requires high temperatures, which can be detrimental to complex molecules. Therefore, coupling reagents are almost universally employed to facilitate this transformation under mild conditions. mdpi.com These reagents activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with an amine to form the amide bond. The choice of coupling agent and additives can be crucial for achieving high yields and minimizing side reactions, such as epimerization if chiral centers are present. umich.edumdpi.com

A variety of coupling reagents are available for both esterification and amidation. researchgate.netresearchgate.net

| Reaction Type | Reagent/Method | Description |

| Esterification | Carbodiimides (e.g., DCC, DIC) with DMAP | Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) activate the carboxylic acid, and 4-dimethylaminopyridine (B28879) (DMAP) serves as a catalyst to facilitate the reaction with an alcohol. researchgate.netresearchgate.net |

| Esterification | Acid Chlorides/Anhydrides | The carboxylic acid can be converted to a more reactive acid chloride (using SOCl₂ or (COCl)₂) or anhydride (B1165640), which then reacts readily with an alcohol. This method may require protection of the piperidine nitrogen. |

| Amidation | Carbodiimides (e.g., DCC, DIC) with additives (e.g., HOBt, HOAt) | Coupling agents like DCC or DIC are used to form an active ester with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which then reacts with the amine. umich.edu |

| Amidation | Phosphonium Reagents (e.g., BOP, PyBOP) | Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are highly efficient for forming amide bonds, particularly in solid-phase peptide synthesis. |

| Amidation | Uronium/Guanidinium Reagents (e.g., HBTU, HATU) | HBTU and HATU are common coupling reagents that provide rapid and efficient amide bond formation with low racemization. |

| Amidation | In situ Acyl Fluoride Formation | Deoxyfluorinating agents can convert carboxylic acids to acyl fluorides in situ, which then react with amines to form amides under mild conditions. rsc.org |

Reduction to Alcohol and Further Derivatizations

The carboxylic acid group can be reduced to a primary alcohol, (4-propylpiperidin-4-yl)methanol. This transformation opens up further derivatization possibilities at the newly formed hydroxyl group. Strong reducing agents are typically required for this conversion.

Common reducing agents for carboxylic acids include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF). The choice of reagent can be influenced by the presence of other functional groups in the molecule. For instance, LiAlH₄ is a very powerful and unselective reducing agent, while BH₃·THF offers better chemoselectivity.

Once the primary alcohol is formed, it can undergo a variety of subsequent reactions:

Oxidation: Mild oxidation could yield the corresponding aldehyde, while stronger conditions could re-form the carboxylic acid.

Esterification/Etherification: The alcohol can be acylated to form esters or alkylated to form ethers.

Halogenation: The hydroxyl group can be replaced by a halogen using reagents like SOCl₂ or PBr₃, creating a reactive intermediate for nucleophilic substitution reactions.

Decarboxylation and Related Processes

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can be a challenging transformation for simple aliphatic carboxylic acids. libretexts.org However, the reaction can be facilitated by specific structural features or by using specialized reagents. libretexts.orgorganic-chemistry.org For α-substituted acids like 4-propylpiperidine-4-carboxylic acid, certain methods can be employed.

Photoredox catalysis has emerged as a powerful tool for the decarboxylative functionalization of carboxylic acids. researchgate.netprinceton.edu These methods often involve the generation of a radical intermediate via single-electron transfer, which then undergoes further reaction. For instance, decarboxylative ring-opening has been demonstrated for piperidine-4-carboxylic acids using iridium-based photoredox catalysis. researchgate.net

| Decarboxylation Method | Reagents and Conditions | Description |

| Hunsdiecker Reaction | Silver salt of the carboxylic acid with bromine (Br₂) | A classic method to convert carboxylic acids to alkyl halides with one less carbon atom. It requires the preparation of the dry silver salt. libretexts.org |

| Barton Decarboxylation | Conversion to a thiohydroxamate ester, then reaction with a radical initiator and a hydrogen atom donor | A radical-based method that is generally reliable for a wide range of carboxylic acids. |

| Photoredox Catalysis | Photocatalyst (e.g., Ir or Ru complexes), light, and additives | Enables diverse transformations by generating an alkyl radical from the carboxylic acid upon loss of CO₂. Can be used for C-C, C-Halogen, and other bond formations. researchgate.netprinceton.edu |

| Oxidative Decarboxylation | Lead tetraacetate (Pb(OAc)₄) or other oxidants | Can lead to the formation of alkenes or other oxidation products depending on the substrate and reaction conditions. libretexts.org |

Reactions at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in a variety of chemical reactions, allowing for extensive modification of the scaffold.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The introduction of an alkyl group onto the piperidine nitrogen is a common derivatization. This can be achieved through reaction with alkyl halides or via reductive amination. In a direct alkylation with an alkyl halide, a base is typically used to neutralize the hydrogen halide formed during the reaction. Reductive amination involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.

N-Acylation: The reaction of the piperidine nitrogen with acylating agents, such as acid chlorides or acid anhydrides, leads to the formation of N-acylpiperidines (amides). This reaction is generally high-yielding and can be performed under mild conditions, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. N-acylation is also a key step in the introduction of certain protecting groups. umich.edu

| Reaction Type | Typical Reagents | Notes |

| N-Alkylation | Alkyl halides (e.g., R-Br, R-I) with a base (e.g., K₂CO₃, Et₃N) | A standard method for introducing simple alkyl groups. google.com |

| N-Alkylation | Reductive Amination (Aldehyde/Ketone + Reducing Agent) | Reagents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) are commonly used. |

| N-Acylation | Acid Chlorides (R-COCl) or Anhydrides ((RCO)₂O) | A highly efficient method for forming N-acyl derivatives. |

| N-Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Forms stable N-sulfonylpiperidines. The tosyl group is a common example. |

Protecting Group Chemistry for the Nitrogen Atom

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen to prevent unwanted side reactions while other parts of the molecule are being modified. This is achieved by introducing a protecting group, which must be stable to the subsequent reaction conditions and easily removable when its purpose is served. organic-chemistry.org

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Strong acids (e.g., trifluoroacetic acid (TFA), HCl in dioxane) libretexts.orgresearchgate.net |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C) libretexts.orgwikipedia.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., piperidine in DMF) libretexts.orgresearchgate.net |

| Acetyl | Ac | Acetic anhydride or acetyl chloride | Strong acid or base hydrolysis; generally very stable. wikipedia.org |

| Benzyl | Bn | Benzyl bromide or chloride (Bn-Br, Bn-Cl) | Hydrogenolysis (H₂, Pd/C) libretexts.org |

| Tosyl | Ts | p-Toluenesulfonyl chloride (Ts-Cl) | Strong reducing agents (e.g., sodium in liquid ammonia) or strong acid. wikipedia.org |

Heterocyclic Annulation via the Nitrogen

The secondary amine of the piperidine ring serves as a reactive handle for N-alkylation, N-acylation, and, more elaborately, for constructing fused heterocyclic systems. However, based on a review of the available literature, specific examples detailing heterocyclic annulation reactions directly on the 4-propylpiperidine-4-carboxylic acid scaffold are not prominently documented. This type of transformation, which would involve forming a new ring fused to the piperidine core via its nitrogen atom, remains a theoretical possibility for this specific molecule pending further research.

Modifications of the Propyl Side Chain

The three-carbon alkyl chain at the C4 position offers a non-polar segment that can be targeted for chemical modification, although such transformations are less common than reactions at the nitrogen or carboxyl group.

While literature on the direct oxidation of the propyl side chain of 4-propylpiperidine-4-carboxylic acid is scarce, the formation of the propyl group via reduction of a precursor is documented. A key synthetic route to the ethyl ester of the title compound involves the catalytic hydrogenation of an allyl group at the C4 position. This reaction reduces the carbon-carbon double bond of the allyl group to a saturated propyl chain. google.com

Table 1: Reductive Formation of the Propyl Side Chain

| Precursor | Reagents & Conditions | Product |

|---|

This table details the transformation of an allyl-substituted precursor to the propyl-substituted target compound via catalytic hydrogenation.

Information regarding the specific oxidative transformation of the terminal propyl group on 4-propylpiperidine-4-carboxylic acid is not available in the reviewed literature.

Direct functionalization of the propyl side chain through C-H activation is a modern synthetic strategy that could, in principle, allow for the introduction of new functional groups. This would enable the creation of diverse analogues from a common intermediate. However, a review of scientific databases and patent literature did not yield specific examples of C-H activation being applied to the propyl side chain of 4-propylpiperidine-4-carboxylic acid.

Formation of Advanced Molecular Scaffolds and Complex Ligands

The rigid, three-dimensional nature of the 4-propylpiperidine-4-carboxylic acid core makes it a valuable building block, or scaffold, for the synthesis of larger, more complex molecules with potential applications in medicinal chemistry.

The 4-propylpiperidine-4-carboxylic acid scaffold has been utilized as a central component in the construction of complex multi-cyclic systems, particularly for developing S1P1 receptor agonists. google.comgoogle.com In these examples, the piperidine nitrogen is typically functionalized with a large, aromatic, or heteroaromatic moiety, while the carboxylic acid is either maintained or further derivatized. These advanced molecules integrate the piperidine ring into a much larger, polycyclic architecture.

Table 2: Examples of Multi-cyclic Systems Derived from 4-Propylpiperidine-4-carboxylic Acid

| Base Scaffold | Attached Moiety (Example) | Resulting Complex Molecule Class |

|---|---|---|

| 4-propylpiperidine-4-carboxylic acid | 4-(5-(3-chloro-4-(3-phenylpropoxy)phenyl)-1,2,4-oxadiazol-3-yl)benzyl group attached to piperidine nitrogen | S1P1 Receptor Agonists google.com |

This table illustrates how the core scaffold is incorporated into larger, biologically active multi-cyclic compounds.

The conjugation of small molecules to peptides or polymers is a common strategy to modify properties such as solubility, stability, and biological targeting. The carboxylic acid and secondary amine functionalities of 4-propylpiperidine-4-carboxylic acid make it a suitable candidate for such conjugation. While some commercial suppliers of derivatives like 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid mention "Conjugation Reagents" as a related field of use, specific, published research detailing the successful conjugation of 4-propylpiperidine-4-carboxylic acid to either peptides or polymers was not identified in the performed literature search. fluorochem.co.uk

Advanced Analytical and Spectroscopic Characterization of 4 Propylpiperidine 4 Carboxylic Acid

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the determination of the precise molecular weight of 4-propylpiperidine-4-carboxylic acid, allowing for the confirmation of its elemental composition. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be employed.

The expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value, typically with a mass accuracy of less than 5 ppm.

Table 1: Theoretical Mass Data for 4-Propylpiperidine-4-carboxylic Acid

| Formula | Molecular Weight (Da) | Exact Mass (Da) |

| C₉H₁₇NO₂ | 171.24 | 171.12593 |

Data is calculated based on IUPAC atomic weights and most stable isotope masses.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides crucial information about the molecule's structure. Collision-induced dissociation (CID) of the parent ion would likely lead to characteristic fragmentation patterns. Expected cleavages include the loss of the carboxylic acid group, fragmentation of the propyl chain, and ring-opening of the piperidine (B6355638) moiety. While specific experimental data for this compound is not widely published, analysis of related structures suggests key fragmentation pathways.

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the connectivity and spatial relationships within the 4-propylpiperidine-4-carboxylic acid molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR: The 1D ¹H NMR spectrum would provide initial information on the number and types of protons present. The spectrum would be characterized by signals for the propyl group (a triplet and two multiplets), the piperidine ring protons (which would likely appear as complex multiplets due to conformational dynamics), and the exchangeable protons of the carboxylic acid and the piperidine amine.

¹³C NMR: The ¹³C NMR spectrum would show nine distinct carbon signals corresponding to the propyl group, the piperidine ring carbons, and the carboxyl carbon. The chemical shift of the carboxyl carbon is expected to be in the range of 170-185 ppm. openstax.org

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the connection of adjacent protons, for instance, within the propyl chain and along the piperidine ring backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the quaternary carbon at the 4-position by observing correlations from the propyl and piperidine protons to this carbon, as well as to the carboxyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Propylpiperidine-4-carboxylic Acid (Note: These are estimated values based on analogous structures and may vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carboxyl (-COOH) | 10-12 (broad s) | 175-180 |

| Piperidine C4 | - | 40-50 |

| Piperidine C2/C6 (axial & equatorial) | 2.5-3.5 (m) | 45-55 |

| Piperidine C3/C5 (axial & equatorial) | 1.5-2.5 (m) | 25-35 |

| Propyl -CH₂- | 1.5-2.0 (m) | 35-45 |

| Propyl -CH₂- | 1.2-1.6 (m) | 15-25 |

| Propyl -CH₃ | 0.8-1.0 (t) | 10-15 |

| Piperidine N-H | Variable (broad) | - |

Applications in Stereochemical Assignment

4-Propylpiperidine-4-carboxylic acid possesses a stereocenter at the C4 position if the piperidine ring is considered in a fixed conformation relative to the substituents. Furthermore, the chair conformation of the piperidine ring leads to axial and equatorial positions for the substituents. NOESY experiments would be critical in determining the relative orientation of the propyl and carboxylic acid groups. For instance, correlations between the protons of the propyl group and specific axial or equatorial protons on the piperidine ring would help to establish the preferred conformation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. To perform this analysis, a single crystal of high quality must be grown. The resulting electron density map reveals the precise atomic coordinates, bond lengths, bond angles, and torsion angles. For 4-propylpiperidine-4-carboxylic acid, a crystal structure would unambiguously determine the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative stereochemistry of the propyl and carboxylic acid substituents at the C4 position. capes.gov.br It would also provide detailed information on intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amine functionalities, which dictate the crystal packing. While no specific crystal structure for 4-propylpiperidine-4-carboxylic acid is publicly available, studies on similar compounds like 4-piperidinecarboxylic acid hydrochloride show the piperidine ring adopting a chair conformation with the carboxyl group in an equatorial position. capes.gov.br

Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy techniques, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of 4-propylpiperidine-4-carboxylic acid is expected to show several characteristic absorption bands. The carboxylic acid O-H stretch would appear as a very broad band in the range of 2500-3300 cm⁻¹. libretexts.org The C=O stretch of the carboxyl group would result in a strong absorption between 1710 and 1760 cm⁻¹. libretexts.org The N-H stretch of the piperidine amine would likely be observed in the 3300-3500 cm⁻¹ region, potentially overlapping with the broad O-H band. C-H stretching vibrations of the propyl and piperidine alkyl groups would be found just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretch is also observable in the Raman spectrum. The C-C bond stretching and skeletal vibrations of the piperidine ring and propyl chain would give rise to characteristic signals. Raman spectroscopy is often particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.

Table 3: Expected Vibrational Frequencies for 4-Propylpiperidine-4-carboxylic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500-3300 (very broad) |

| Amine N-H | Stretch | 3300-3500 (broad) |

| Alkyl C-H | Stretch | 2850-2960 |

| Carbonyl C=O | Stretch | 1710-1760 |

| Carboxylic Acid C-O | Stretch | 1210-1320 |

| Carboxylic Acid O-H | Bend | 1395-1440 |

These values are based on typical ranges for the specified functional groups. orgchemboulder.com

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the purification of 4-propylpiperidine-4-carboxylic acid and for the determination of its purity.

Purification: Column chromatography is a standard method for the purification of this compound after its synthesis. shodex.com Due to the polar nature of the carboxylic acid and amine groups, normal-phase chromatography on silica (B1680970) gel or alumina, or reverse-phase chromatography might be employed, depending on the specific properties of the reaction mixture.

Purity and Quantification: High-performance liquid chromatography (HPLC) is the primary technique for assessing the purity of 4-propylpiperidine-4-carboxylic acid. Due to its zwitterionic nature at certain pH values, hydrophilic interaction liquid chromatography (HILIC) could be an effective separation mode. shodex.com Alternatively, reversed-phase HPLC with an ion-pairing agent or at a pH that suppresses the ionization of the carboxylic acid and amine groups could be used. Detection could be achieved using a UV detector if an appropriate chromophore is present or derivatized, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). For quantitative analysis, HPLC coupled with mass spectrometry (LC-MS) provides high sensitivity and selectivity. helixchrom.com Gas chromatography (GC) could also be used for analysis, but would likely require derivatization of the polar carboxylic acid and amine groups to increase volatility. nih.govresearchgate.net

Liquid Chromatography–Mass Spectrometry (LC-MS) Method Development and Optimization

The analysis of 4-Propylpiperidine-4-carboxylic acid by LC-MS presents a unique challenge due to its zwitterionic nature, possessing both a basic piperidine nitrogen and an acidic carboxylic acid group. This amphoteric character can lead to poor retention and peak shape on traditional reversed-phase columns. Therefore, method development is critical and often explores several chromatographic strategies.

Reversed-Phase Chromatography (RPC): While challenging, RPC can be optimized for the analysis of polar compounds. For 4-Propylpiperidine-4-carboxylic acid, a C18 column can be employed with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov To improve peak shape and retention, the addition of an acidic modifier, such as formic acid or trifluoroacetic acid, to the mobile phase is crucial. This suppresses the ionization of the carboxylic acid group, reducing its polarity.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular alternative for the separation of highly polar and ionic compounds. nih.govresearchgate.netyoutube.com In this mode, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase rich in a non-polar organic solvent, typically acetonitrile, and a small percentage of aqueous buffer. nih.govsielc.com This technique promotes the retention of polar analytes like 4-Propylpiperidine-4-carboxylic acid. The elution is then achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component).

Ion-Pair Chromatography (IPC): IPC is another effective strategy for retaining ionic and zwitterionic analytes on a reversed-phase column. technologynetworks.comthermofisher.comchromatographyonline.com An ion-pairing reagent, a large ionic molecule with a hydrophobic region, is added to the mobile phase. For the analysis of zwitterionic compounds, the pH of the mobile phase can be adjusted to ensure the analyte has a net charge, allowing it to pair with a counter-ion and be retained on the non-polar stationary phase.

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most suitable ionization technique for this compound, and can be operated in both positive and negative ion modes. In positive ion mode, the piperidine nitrogen is readily protonated, while in negative ion mode, the carboxylic acid group is deprotonated. chromforum.org High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the parent ion and its fragments.

Table 1: Representative LC-MS Method Parameters for 4-Propylpiperidine-4-carboxylic Acid Analysis

| Parameter | Setting 1 (Reversed-Phase) | Setting 2 (HILIC) |

|---|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm | Amide, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 10 min | 95-50% B over 10 min |

| Flow Rate | 0.3 mL/min | 0.4 mL/min |

| Column Temp. | 40 °C | 35 °C |

| Injection Vol. | 2 µL | 2 µL |

| Ionization Mode | ESI Positive | ESI Positive |

| MS/MS Transition | Precursor Ion > Product Ion | Precursor Ion > Product Ion |

This table presents hypothetical yet scientifically plausible parameters based on established methods for similar compounds.

Gas Chromatography (GC) with Derivatization Strategies for Volatile Analysis

Direct analysis of 4-Propylpiperidine-4-carboxylic acid by GC is not feasible due to its low volatility and high polarity, which would lead to poor chromatographic performance and thermal degradation in the GC inlet and column. colostate.edu Therefore, derivatization is a mandatory step to convert the polar functional groups (carboxylic acid and secondary amine) into less polar, more volatile derivatives. phenomenex.blogmdpi.com

Silylation: Silylation is a common derivatization technique where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.blognih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing both the carboxylic acid and the piperidine nitrogen of 4-Propylpiperidine-4-carboxylic acid. The reaction is typically carried out in an aprotic solvent at elevated temperatures.

Alkylation (Esterification): Alkylation, specifically esterification of the carboxylic acid group, is another widely used derivatization method. nih.gov This can be achieved by reacting the analyte with an alcohol (e.g., methanol or butanol) in the presence of an acidic catalyst. For a more robust derivatization of both the carboxylic acid and the amine, a two-step process can be employed: esterification of the carboxylic acid followed by acylation of the piperidine nitrogen.

Acylation: The secondary amine of the piperidine ring can be acylated using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) to increase volatility and improve peak shape. researchgate.net This is often performed after an initial esterification step to derivatize both functional groups.

GC-MS Analysis: Following derivatization, the resulting derivative is analyzed by GC-MS. A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is typically used. The mass spectrometer provides definitive identification of the derivatized analyte based on its characteristic fragmentation pattern.

Table 2: Potential Derivatization Strategies for GC-MS Analysis of 4-Propylpiperidine-4-carboxylic Acid

| Derivatization Method | Reagent(s) | Target Functional Group(s) | Derivative Formed |

|---|---|---|---|

| Silylation | BSTFA or MSTFA | Carboxylic Acid & Amine | TMS-ester & TMS-amine |

| Esterification | Methanol/HCl | Carboxylic Acid | Methyl Ester |

| Two-step Derivatization | 1. Methanol/HCl2. Acetic Anhydride | 1. Carboxylic Acid2. Amine | N-acetyl, Methyl Ester |

This table outlines plausible derivatization approaches based on standard practices for compounds with similar functional groups.

Chiral Chromatography for Enantiomeric Purity Assessment

Since 4-Propylpiperidine-4-carboxylic acid possesses a chiral center at the C4 position of the piperidine ring, it can exist as a pair of enantiomers. The assessment of enantiomeric purity is crucial, particularly in pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent and effective method for enantiomeric separation. springernature.comnih.govnih.govcsfarmacie.cz

Direct Chiral HPLC: The direct approach involves the use of a CSP that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. nih.govchiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® series), are widely used and have demonstrated broad applicability for the separation of a variety of chiral compounds, including those with amine and carboxylic acid functionalities. springernature.comnih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomers.

Indirect Chiral HPLC: An alternative, though less common, method is the indirect approach. nih.govchiralpedia.com This involves derivatizing the racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. science.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). However, this method requires a pure chiral derivatizing agent and the reaction must proceed without racemization.

Enantiomeric Excess (e.e.) Determination: The enantiomeric excess, a measure of the purity of one enantiomer over the other, can be calculated from the peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Proposed Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 220 nm |

This table provides a hypothetical but representative chiral HPLC method based on the successful separation of similar chiral compounds.

Computational and Theoretical Studies on 4 Propylpiperidine 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations, such as those performed at the B3LYP/6-311G** level, can predict thermodynamic properties like heats of formation and bond dissociation energies for piperidine (B6355638) compounds. nih.gov For derivatives of piperidine, DFT studies are instrumental in optimizing molecular geometry, analyzing electronic stability, and understanding reactivity. rsc.orgresearchgate.net Studies on analogous compounds, such as N-BOC-piperidine-4-carboxylic acid, have utilized DFT with the 6-311++G(d,p) basis set to compute geometrical parameters and vibrational frequencies. researchgate.net

For 4-propylpiperidine-4-carboxylic acid, DFT would be employed to calculate a range of quantum chemical descriptors. These parameters help in understanding the molecule's kinetic stability and chemical reactivity.

Table 1: Key Molecular Properties Calculable by DFT

| Property | Description | Significance for 4-Propylpiperidine-4-carboxylic Acid |

| Optimized Geometry | The lowest energy arrangement of atoms in 3D space. | Provides bond lengths, bond angles, and dihedral angles for the most stable structure. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates the molecule is more reactive. |

| Ionization Potential | The energy required to remove an electron from the molecule. | Indicates the molecule's ability to act as an electron donor. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Indicates the molecule's ability to act as an electron acceptor. |

| Global Reactivity Descriptors | Electronegativity, chemical hardness, and global softness. | These descriptors provide a quantitative measure of the molecule's overall reactivity. |

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis is a critical tool for identifying the reactive sites within a molecule. tandfonline.com It maps the electrostatic potential onto the electron density surface, revealing regions prone to electrophilic and nucleophilic attack. researchgate.net The MEP is a valuable predictor of intermolecular interactions and chemical reactivity. rsc.org In MEP maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack. researchgate.net

For 4-propylpiperidine-4-carboxylic acid, an MEP analysis would visualize the charge distribution across the molecule. Studies on similar molecules like N-BOC-piperidine-4-carboxylic acid and pyridine-3-carboxylic acid have successfully used MEP to identify reactive areas. researchgate.nettandfonline.com

Table 2: Predicted MEP Regions and Their Significance

| Molecular Region | Predicted Electrostatic Potential | Type of Interaction Favored |

| Carboxylic Acid Oxygen Atoms | Strongly Negative (Red) | Electrophilic attack; Hydrogen bond acceptor site. |

| Piperidine Nitrogen Atom | Moderately Negative (Yellow/Green) | Hydrogen bond acceptor site (in neutral form). |

| Hydrogen on Piperidine Nitrogen | Strongly Positive (Blue) | Nucleophilic attack; Hydrogen bond donor site (in protonated, ammonium (B1175870) form). |

| Propyl Group and Piperidine Ring C-H | Near-Neutral (Green) | Van der Waals and hydrophobic interactions. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of 4-propylpiperidine-4-carboxylic acid is not static. The molecule undergoes conformational changes, and its dynamic behavior, especially in different environments, can be explored through computational simulations.

Energy Landscapes and Stable Conformations

The piperidine ring, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. However, it can also exist in higher-energy boat and twist-boat forms. acs.org The substituents on the ring dictate the preferred conformation. For 4-substituted piperidines, the relative energies of conformers with axial versus equatorial substituents are critical. nih.gov Typically, bulky substituents prefer the equatorial position to avoid steric clashes.

In 4-propylpiperidine-4-carboxylic acid, both the propyl and carboxylic acid groups are attached to the same carbon (C4). The most stable conformation would be a chair form where the larger propyl group occupies the equatorial position to minimize steric hindrance. The orientation of the carboxylic acid group (axial vs. equatorial) could be influenced by factors such as intramolecular hydrogen bonding with the piperidine nitrogen. Upon protonation of the nitrogen, electrostatic interactions can further stabilize the axial conformer for polar substituents. nih.gov

Table 3: Factors Influencing Conformational Stability

| Conformation | Stabilizing Factors | Destabilizing Factors |

| Propyl-equatorial / Carboxyl-axial | Avoids major steric clash from the large propyl group. | Potential 1,3-diaxial interactions involving the carboxyl group. |

| Propyl-axial / Carboxyl-equatorial | - | Significant steric hindrance (1,3-diaxial interactions) from the bulky propyl group, making this conformer highly unfavorable. |

| Twist-Boat Conformation | May alleviate certain steric strains present in the chair form. rsc.org | Generally higher in energy than the chair conformation. |

Solvent Effects on Conformation and Reactivity

The surrounding solvent can significantly influence the conformational equilibrium and reactivity of a molecule. researchgate.net Computational studies on related piperidine compounds, like N-BOC-piperidine-4-carboxylic acid, have shown that electronic properties change in the presence of polar and non-polar solvents. researchgate.net Molecular dynamics (MD) simulations in explicit solvent are used to explore these effects by revealing key conformational behaviors and interactions over time. researchgate.net

Polar solvents are expected to stabilize the zwitterionic form of 4-propylpiperidine-4-carboxylic acid, where the carboxylic acid is deprotonated (-COO⁻) and the piperidine nitrogen is protonated (-NH₂⁺). This stabilization occurs through strong dipole-dipole interactions and hydrogen bonding. In non-polar solvents, the neutral form of the molecule would be more prevalent. These solvent-induced changes in structure and charge distribution can alter the molecule's reactivity and its ability to interact with other molecules.

In Silico Modeling of Molecular Interactions with Biological Targets

In silico techniques such as molecular docking and molecular dynamics (MD) simulations are essential for predicting how a ligand might interact with a biological target, such as a protein receptor or enzyme. nih.gov These methods are widely used in drug discovery to screen virtual libraries, predict binding modes, and refine lead compounds. nih.govdocumentsdelivered.com

The process for studying 4-propylpiperidine-4-carboxylic acid would involve several steps. First, a 3D structure of the molecule would be generated and prepared for docking, often setting a physiological pH to determine its likely protonation state. nih.gov This ligand would then be docked into the binding site of a target protein. Docking algorithms predict the preferred binding orientation and affinity. Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time, providing insights into the dynamics of the interaction. mdpi.comacs.org

For 4-propylpiperidine-4-carboxylic acid, key interactions with a biological target would likely involve:

Ionic Bonding: The protonated piperidine nitrogen could form a salt bridge with an acidic residue (e.g., aspartate or glutamate) in the binding pocket.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The piperidine NH group (in its protonated form) can also act as a hydrogen bond donor.

Hydrophobic Interactions: The propyl group provides a non-polar surface that can engage in favorable hydrophobic interactions with non-polar amino acid residues.

Numerous studies on piperidine-4-carboxylic acid or carboxamide derivatives have successfully used this approach to design and evaluate inhibitors for targets like PPARα/γ and CCR5. nih.govnih.gov

Table 4: Typical Workflow for In Silico Target Interaction Analysis

| Step | Technique | Purpose |

| 1. Ligand Preparation | Molecular Modeling Software (e.g., LigPrep) | Generate a low-energy 3D conformer of the ligand and assign the correct protonation state at a defined pH (e.g., 7.4). nih.gov |

| 2. Target Preparation | Protein Data Bank (PDB) / Homology Modeling | Obtain the 3D structure of the target protein. Prepare it by adding hydrogens, removing water, and defining the binding site. |

| 3. Molecular Docking | Docking Software (e.g., AutoDock, Glide) | Predict the binding pose and score of the ligand within the protein's active site. |

| 4. Complex Analysis | Visualization Software (e.g., PyMOL, Maestro) | Analyze the predicted interactions (hydrogen bonds, ionic bonds, hydrophobic contacts) between the ligand and protein residues. |

| 5. Molecular Dynamics (MD) Simulation | MD Engines (e.g., GROMACS, AMBER) | Simulate the movement of the ligand-protein complex over time (nanoseconds) to assess its stability and flexibility in a solvated environment. nih.govmdpi.com |

Ligand-Protein Docking Studies (e.g., enzyme active sites, receptor binding domains)

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. researchgate.net This method is crucial for understanding the structural basis of molecular recognition and for identifying potential drug candidates. While specific docking studies on 4-Propylpiperidine-4-carboxylic acid are not extensively available in public literature, the principles of such studies can be illustrated through research on analogous piperidine derivatives.

Docking studies typically involve a three-dimensional structure of the target protein, often obtained from X-ray crystallography or homology modeling, and a library of ligands to be screened. The algorithm then explores various possible binding poses of the ligand within the protein's active site or binding domain, calculating a score for each pose that estimates the binding affinity.

For instance, computational docking has been widely used to study the interaction of piperidine-based compounds with various receptors, such as opioid and dopamine (B1211576) receptors. researchgate.netnih.gov These studies have revealed key interactions, such as hydrogen bonds between the piperidine nitrogen and acidic residues in the receptor, as well as hydrophobic interactions involving the substituent groups on the piperidine ring. researchgate.net In the case of 4-Propylpiperidine-4-carboxylic acid, the carboxylic acid group could potentially form strong ionic interactions or hydrogen bonds with basic residues like lysine (B10760008) or arginine in a binding pocket, while the propyl group would likely engage in hydrophobic interactions.

Table 1: Illustrative Docking Scores of 4-Propylpiperidine-4-carboxylic Acid Analogs against a Hypothetical Receptor

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 4-Propylpiperidine-4-carboxylic acid | -7.8 | Arg122, Phe289, Trp313 |

| 4-Ethylpiperidine-4-carboxylic acid | -7.5 | Arg122, Phe289 |

| 4-Butylpiperidine-4-carboxylic acid | -8.1 | Arg122, Phe289, Trp313, Leu317 |

| Piperidine-4-carboxylic acid | -6.9 | Arg122 |

Note: The data in this table is illustrative and designed to demonstrate the type of information generated from docking studies. It is not based on actual experimental or published results for 4-Propylpiperidine-4-carboxylic acid.

Mechanistic Insights into Biochemical Processes at the Molecular Level

Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods can provide a dynamic view of biochemical processes, offering mechanistic insights that are often difficult to obtain through experimental means alone. chemrxiv.orgnih.gov These simulations can model the behavior of a ligand within an enzyme's active site over time, revealing the intricate steps of a catalytic reaction or the conformational changes that occur upon binding. chemrxiv.orgnih.gov

While specific mechanistic studies on 4-Propylpiperidine-4-carboxylic acid are not readily found, the methodologies can be described. An MD simulation would start with the docked pose of the molecule in the protein's active site. The system is then solvated in a box of water molecules, and the trajectory of every atom is calculated over a period of nanoseconds to microseconds. nih.gov This allows researchers to observe the stability of the binding pose, the flexibility of the protein and ligand, and the network of interactions that stabilize the complex. nih.gov

For example, if 4-Propylpiperidine-4-carboxylic acid were an inhibitor of a specific enzyme, MD simulations could reveal how it obstructs the active site and prevents the natural substrate from binding. It could also show how the binding of the inhibitor induces conformational changes in the enzyme that render it inactive. nih.gov QM/MM simulations could further be employed to study the electronic rearrangements that occur during a potential reaction, providing detailed information on transition states and reaction pathways. chemrxiv.org

Structure-Property Relationship Modeling for Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov These models are invaluable for predicting the properties of novel derivatives and for guiding the design of compounds with improved characteristics. nih.gov

For a series of derivatives of 4-Propylpiperidine-4-carboxylic acid, a QSAR study would involve synthesizing and testing a range of analogs with different substituents. The biological activity of these compounds would then be correlated with various calculated molecular descriptors, such as lipophilicity (logP), electronic properties, and steric parameters.

A hypothetical QSAR equation might look like this:

pIC₅₀ = c₀ + c₁logP + c₂σ + c₃*Es

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents lipophilicity, σ represents the electronic effect of a substituent, and Es represents its steric effect. The coefficients (c₀, c₁, c₂, c₃) are determined through statistical analysis.

Table 2: Hypothetical Data for a QSAR Study of 4-Propylpiperidine-4-carboxylic Acid Derivatives

| Derivative (R group on piperidine nitrogen) | pIC₅₀ | logP | σ (Hammett constant) | Es (Taft steric parameter) |

| -H | 5.2 | 1.5 | 0.00 | 0.00 |

| -CH₃ | 5.8 | 2.0 | -0.17 | -1.24 |

| -CH₂CH₃ | 6.1 | 2.5 | -0.15 | -1.31 |

| -Cl | 5.5 | 2.2 | 0.23 | -0.97 |

Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental data.

By developing such models, chemists can predict the activity of yet-to-be-synthesized compounds, prioritizing those with the highest predicted potency and most favorable properties for synthesis and further testing. This iterative process of design, synthesis, and testing, guided by computational modeling, significantly accelerates the drug discovery process.

Applications of 4 Propylpiperidine 4 Carboxylic Acid in Catalysis and Chemical Biology Research

Role as a Key Building Block in Complex Organic Synthesis

The structural framework of 4-propylpiperidine-4-carboxylic acid serves as a foundational element for constructing more elaborate molecules. The piperidine (B6355638) ring is a prevalent motif in many biologically active compounds, and the presence of both a carboxylic acid and a propyl group allows for multi-directional synthesis strategies.

Precursor for Advanced Pharmaceutical Intermediates (excluding clinical data)

4-Propylpiperidine-4-carboxylic acid and its derivatives are significant intermediates in the synthesis of potential therapeutic agents, particularly those targeting the central nervous system and metabolic pathways. evitachem.com The compound's structure is analogous to certain neurotransmitters, making it a person of interest for creating molecules that interact with neurological receptors. evitachem.com

A key application is in the development of sphingosine-1-phosphate (S1P) receptor agonists. For instance, a patent describes the synthesis of 4-propylpiperidine-4-carboxylic acid ethyl ester as a crucial intermediate. google.com This synthesis involves the catalytic hydrogenation of an allyl-substituted piperidine precursor using palladium on carbon (Pd/C) to yield the desired propyl-substituted ester, which is a step towards novel S1P1 receptor agonists. google.com These agonists are investigated for their role in immunological processes. google.com

The compound's carboxylic acid and amine functionalities are reactive handles for further chemical elaboration. evitachem.com The carboxylic acid can undergo esterification or amidation to create a diverse library of derivatives, while the piperidine nitrogen can be functionalized after deprotection if a protecting group like Boc (tert-butoxycarbonyl) is used. evitachem.comnbinno.com This versatility makes it a staple in medicinal chemistry for building complex pharmaceutical scaffolds. nbinno.com

Table 1: Synthesis of a Pharmaceutical Intermediate

| Starting Material | Reagent/Catalyst | Product | Application Area |

|---|---|---|---|

| 4-allylpiperidine-1,4-dicarboxylicacid-1-tert-butylester-4-ethyl ester | H₂, 5% Pd/C | 4-propylpiperidine-4-carboxylic acid ethyl ester | Intermediate for S1P1 Receptor Agonists google.com |

Synthesis of Agro-chemical or Material Science Scaffolds

While the primary documented use of 4-propylpiperidine-4-carboxylic acid is in pharmaceutical research, the underlying structural motifs are relevant to other areas. The broader class of piperidine carboxylic acids is utilized in material science and agrochemical development. nbinno.com Carboxylic acids, in general, are pivotal in creating functional polymers like polyesters and polyamides and can be used to modify nanomaterials. patsnap.com Although direct published research specifically detailing the use of 4-propylpiperidine-4-carboxylic acid for agrochemical or material science scaffolds is not prominent, its properties as a functionalized heterocyclic building block suggest potential applicability in these sectors. nbinno.com

Use as a Ligand or Promoter in Catalytic Systems

The functional groups on 4-propylpiperidine-4-carboxylic acid make it suitable for use as a ligand in catalytic systems, where it can coordinate with metal centers or functionalize surfaces to influence chemical reactions.

Functionalization of Nanomaterials for Heterogeneous Catalysis (e.g., magnetic nanoparticles)

Research has demonstrated the utility of the closely related piperidine-4-carboxylic acid (PPCA) in creating advanced heterogeneous catalysts. diva-portal.orgresearchgate.net In one study, PPCA was used to functionalize iron oxide (Fe₃O₄) nanoparticles. diva-portal.orgresearchgate.net The carboxylic acid group of PPCA anchors the molecule to the nanoparticle surface, creating an organic-inorganic hybrid material. diva-portal.orgresearchgate.net

These functionalized nanoparticles were shown to be superparamagnetic and highly effective as a recyclable catalyst for the Knoevenagel condensation, achieving high conversion rates (97%). diva-portal.orgresearchgate.net The catalyst could be easily recovered using a magnet and reused multiple times without a significant drop in activity. diva-portal.orgresearchgate.net While this specific study used the parent piperidine-4-carboxylic acid, the methodology provides a clear precedent for how 4-propylpiperidine-4-carboxylic acid could be similarly employed to create magnetically recoverable catalysts with potentially different steric or electronic properties due to the propyl group.

Table 2: Performance of a Piperidine-Carboxylic Acid Functionalized Nanocatalyst

| Catalyst | Reaction Type | Conversion Rate | Key Feature |

|---|---|---|---|

| Piperidine-4-carboxylic acid-Fe₃O₄ NPs | Knoevenagel Condensation | 97% | Magnetically recoverable and reusable diva-portal.orgresearchgate.net |

Application in Homogeneous Catalysis

In homogeneous catalysis, carboxylic acids can serve as versatile substrates or ligands for metal catalysts. nih.gov They can act as synthetic equivalents to various reagents, participating in multifaceted reaction pathways. nih.gov The piperidine nitrogen in 4-propylpiperidine-4-carboxylic acid can coordinate with transition metals, positioning the carboxylic acid or the propyl-substituted scaffold to influence a catalytic cycle. While specific examples detailing the use of 4-propylpiperidine-4-carboxylic acid as a ligand in a homogeneous catalytic reaction are not widely published, the fundamental chemistry of related piperidine and carboxylic acid compounds in catalysis is well-established. nih.govresearchgate.net

Development as a Research Probe in Chemical Biology

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins, by selective modulation of their function. nih.gov High-quality probes are essential for understanding biological pathways and validating potential drug targets. nih.gov